molecular formula C18H27NO4 B1661701 tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate CAS No. 937796-03-7

tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate

Cat. No.: B1661701
CAS No.: 937796-03-7
M. Wt: 321.4
InChI Key: LASCGVJTCQGHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a benzyloxy substituent at the 4-position of the piperidine ring. The benzyloxy group is further substituted with a hydroxymethyl (-CH₂OH) moiety at the para position of the phenyl ring.

Properties

IUPAC Name

tert-butyl 4-[[4-(hydroxymethyl)phenyl]methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-8-16(9-11-19)22-13-15-6-4-14(12-20)5-7-15/h4-7,16,20H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASCGVJTCQGHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656468
Record name tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937796-03-7
Record name 1,1-Dimethylethyl 4-[[4-(hydroxymethyl)phenyl]methoxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937796-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Differences

  • Hydrophilicity : The hydroxymethylphenyl methoxy group in the target compound increases hydrophilicity compared to analogs with alkyl (e.g., 4-methylpentyl in ) or aromatic (e.g., 4-methylphenyl in ) substituents. This property may improve aqueous solubility, critical for drug delivery.
  • Synthetic Complexity : Compounds like tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate require multi-step syntheses involving carbamoylations and reductions , whereas the target compound’s benzyloxy group may be introduced via simpler coupling reactions .
  • The hydroxymethyl group in the target compound could similarly modulate binding affinity in such applications .

Biological Activity

Introduction

tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Chemical Formula: C15_{15}H21_{21}NO3_3
  • Molecular Weight: 273.34 g/mol
  • CAS Number: 123855-51-6

The compound features a piperidine ring substituted with a tert-butyl group and a methoxy phenyl moiety, which contributes to its biological activity.

The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that it may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to energy production in pathogens like Mycobacterium tuberculosis (Mtb) . The compound's structural features allow it to inhibit the MenA enzyme, crucial for menaquinone biosynthesis, which is essential for Mtb survival under hypoxic conditions .

Structure-Activity Relationships (SAR)

A SAR study highlighted the importance of the piperidine scaffold in enhancing the potency of compounds against Mtb. Modifications at the phenyl ring significantly influenced inhibitory activity, with specific substitutions leading to improved pharmacokinetic properties .

CompoundR GroupIC50 (μM)GIC50 (μM)
A-OCH₃13 ± 28 ± 1
B-OH25>50
C-Cl28 ± 36 ± 1

This table summarizes some analogs and their respective inhibitory concentrations against Mtb, illustrating how variations in structure can lead to significant differences in biological activity.

In Vitro and In Vivo Studies

Several studies have evaluated the efficacy of this compound in both in vitro and in vivo settings. In vitro assays demonstrated that it effectively inhibits Mtb growth, with IC50 values indicating potent activity . In vivo studies further validated these findings, showing that treatment with the compound resulted in significant reductions in bacterial load in infected models .

Case Studies

  • Antimycobacterial Activity : A recent study demonstrated that derivatives of this compound exhibited strong antimycobacterial effects when combined with other agents targeting the electron transport chain (ETC), achieving nearly complete sterilization of Mtb within two weeks .
  • Therapeutic Potential : The compound's ability to inhibit MenA positions it as a promising candidate for new tuberculosis therapies. Its structural flexibility allows for further modifications that could enhance efficacy or reduce side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.